Cas no 2309601-79-2 (1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid)

1-(Phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid is a synthetic organic compound featuring a fused indoline core with a phenylcarbamoyl substituent and a carboxylic acid functional group. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of bioactive molecules. The presence of both carbamoyl and carboxylic acid moieties enhances its reactivity, enabling diverse derivatization pathways for fine-tuning physicochemical properties. This compound exhibits potential utility in medicinal chemistry as a scaffold for designing enzyme inhibitors or receptor modulators due to its rigid heterocyclic backbone. Its synthetic versatility and well-defined stereochemistry contribute to its applicability in structure-activity relationship studies.
1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid structure
2309601-79-2 structure
Product Name:1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid
CAS No:2309601-79-2
MF:C16H14N2O3
MW:282.293963909149
CID:5326433
Update Time:2025-05-21

1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(phenylcarbamoyl)indoline-4-carboxylic acid
    • 1-(phenylcarbamoyl)-2,3-dihydroindole-4-carboxylic acid
    • 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid
    • Inchi: 1S/C16H14N2O3/c19-15(20)13-7-4-8-14-12(13)9-10-18(14)16(21)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,19,20)
    • InChI Key: NAULASSNYSZZSN-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1)N1C2C=CC=C(C(=O)O)C=2CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 406
  • XLogP3: 2.2
  • Topological Polar Surface Area: 69.6

1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid Pricemore >>

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Additional information on 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid

Recent Advances in the Study of 1-(Phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic Acid (CAS: 2309601-79-2)

The compound 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid (CAS: 2309601-79-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole-carboxylic acid scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.

One of the key areas of investigation has been the compound's role as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid exhibits selective inhibition against cyclooxygenase-2 (COX-2), with an IC50 value in the low micromolar range. This finding suggests its potential utility in the development of novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Structural-activity relationship (SAR) studies have also been conducted to optimize the pharmacological profile of this compound. Researchers have explored various modifications to the phenylcarbamoyl moiety and the indole core, aiming to enhance bioavailability and target specificity. Computational modeling and X-ray crystallography have provided valuable insights into the binding interactions between the compound and its biological targets, facilitating rational drug design.

In addition to its anti-inflammatory properties, recent preclinical studies have investigated the compound's potential in oncology. Preliminary data indicate that 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid may interfere with signal transduction pathways critical for cancer cell proliferation, particularly in breast and prostate cancer models. These findings, though still in early stages, highlight the versatility of this chemical scaffold in drug discovery.

The synthesis of 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid has also seen advancements, with recent protocols emphasizing greener chemistry approaches. A 2024 publication in Organic Process Research & Development described a scalable, one-pot synthesis method that reduces waste generation and improves yield, addressing some of the challenges previously associated with large-scale production of this compound.

As research progresses, the pharmacokinetic properties and safety profile of this compound are being rigorously evaluated. Current data suggest favorable metabolic stability and acceptable toxicity profiles in animal models, though further studies are needed to fully characterize its ADME (absorption, distribution, metabolism, and excretion) properties. The compound's ability to cross the blood-brain barrier is also under investigation, potentially expanding its applications to neurological disorders.

In conclusion, 1-(phenylcarbamoyl)-2,3-dihydro-1H-indole-4-carboxylic acid represents a promising lead compound in pharmaceutical research, with demonstrated activity across multiple therapeutic areas. Continued investigation into its mechanism of action, structural optimization, and clinical potential is warranted. The convergence of synthetic chemistry, computational biology, and pharmacological evaluation in recent studies provides a strong foundation for the future development of derivatives based on this scaffold.

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